Cas no 1314984-20-7 ({4-(1H-imidazol-4-yl)methylphenyl}methanol)

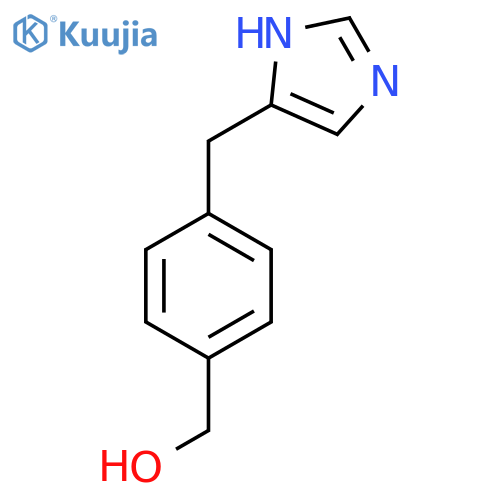

1314984-20-7 structure

商品名:{4-(1H-imidazol-4-yl)methylphenyl}methanol

CAS番号:1314984-20-7

MF:C11H12N2O

メガワット:188.225782394409

MDL:MFCD08668127

CID:5238587

PubChem ID:55253968

{4-(1H-imidazol-4-yl)methylphenyl}methanol 化学的及び物理的性質

名前と識別子

-

- {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol

- [4-(1H-imidazol-5-ylmethyl)phenyl]methanol

- [4-(1H-imidazol-4-ylmethyl)phenyl]methanol

- [4-(1H-IMIDAZOL-4-YLMETHYL)-PHENYL]-METHANOL

- Benzenemethanol, 4-(1H-imidazol-5-ylmethyl)-

- {4-(1H-imidazol-4-yl)methylphenyl}methanol

-

- MDL: MFCD08668127

- インチ: 1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)

- InChIKey: GHKFLWUNKQPJNH-UHFFFAOYSA-N

- ほほえんだ: OCC1C=CC(=CC=1)CC1=CN=CN1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 167

- トポロジー分子極性表面積: 48.9

- 疎水性パラメータ計算基準値(XlogP): 1.1

{4-(1H-imidazol-4-yl)methylphenyl}methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-302241-0.1g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 0.1g |

$953.0 | 2023-09-06 | |

| Enamine | EN300-302241-0.05g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 0.05g |

$729.0 | 2023-09-06 | |

| Enamine | EN300-302241-0.25g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 0.25g |

$1359.0 | 2023-09-06 | |

| Enamine | EN300-302241-0.5g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 0.5g |

$2141.0 | 2023-09-06 | |

| Enamine | EN300-302241-2.5g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 2.5g |

$5380.0 | 2023-09-06 | |

| Enamine | EN300-302241-5.0g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 5.0g |

$7961.0 | 2023-02-26 | |

| Enamine | EN300-302241-5g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 5g |

$7961.0 | 2023-09-06 | |

| Enamine | EN300-302241-10g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 10g |

$11805.0 | 2023-09-06 | |

| Ambeed | A1089646-1g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 1g |

$1971.0 | 2024-04-24 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048094-1g |

{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |

1314984-20-7 | 95% | 1g |

¥13524.0 | 2023-04-03 |

{4-(1H-imidazol-4-yl)methylphenyl}methanol 関連文献

-

1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435

-

4. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

1314984-20-7 ({4-(1H-imidazol-4-yl)methylphenyl}methanol) 関連製品

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1314984-20-7){4-(1H-imidazol-4-yl)methylphenyl}methanol

清らかである:99%

はかる:1g

価格 ($):1774.0